molecular formula C14H8F2O4S2 B14237040 Benzoic acid, 4,4'-dithiobis[2-fluoro- CAS No. 210416-38-9

Benzoic acid, 4,4'-dithiobis[2-fluoro-

Cat. No.: B14237040
CAS No.: 210416-38-9
M. Wt: 342.3 g/mol
InChI Key: UPRRBOMVQAWXHW-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-dithiobis[2-fluoro-] is a chemical compound with the molecular formula C14H8F2O4S2 It is characterized by the presence of two fluorine atoms and a disulfide linkage between two benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-dithiobis[2-fluoro-] typically involves the reaction of 4-fluorobenzoic acid with a disulfide reagent under specific conditions. One common method includes the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is efficient and eco-friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 4,4’-dithiobis[2-fluoro-] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-dithiobis[2-fluoro-] undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4,4’-dithiobis[2-fluoro-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-dithiobis[2-fluoro-] involves its interaction with specific molecular targets. The disulfide linkage can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4,4’-dithiobis[2-fluoro-] is unique due to the combination of the disulfide linkage and the presence of fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

210416-38-9

Molecular Formula

C14H8F2O4S2

Molecular Weight

342.3 g/mol

IUPAC Name

4-[(4-carboxy-3-fluorophenyl)disulfanyl]-2-fluorobenzoic acid

InChI

InChI=1S/C14H8F2O4S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20)

InChI Key

UPRRBOMVQAWXHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O

Origin of Product

United States

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